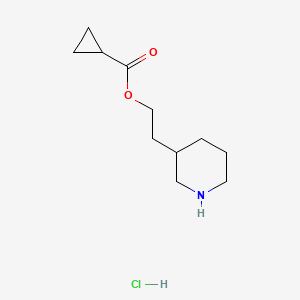
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a molecular formula of C11H20ClNO2 and a molecular weight of 233.73 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a cyclopropane carboxylate group via an ethyl linker . The presence of nitrogen in the piperidine ring and the carboxylate group in the cyclopropane ring may contribute to its reactivity and potential applications .Scientific Research Applications
Synthesis and Anticancer Potential : A study by Dimmock et al. (1998) involved the synthesis of compounds related to 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride, demonstrating significant cytotoxicity towards various cancer cell lines, suggesting potential as anticancer agents (Dimmock et al., 1998).
Antibacterial Agent Development : Research by Miyamoto et al. (1987) focused on the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, involving piperidine, which led to the development of enoxacin, a potent antibacterial agent (Miyamoto et al., 1987).
Synthesis and Structural Analysis : A study by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a related compound, providing insights into the structural and synthetic aspects of similar chemical entities (Zheng Rui, 2010).
Synthesis of Cyclopropanone Equivalents : Research by Wasserman et al. (1989) described the use of 1-Piperidino-1-trimethylsilyloxycyclopropane, a derivative of cyclopropanecarboxylate, in synthesizing cyclopropanone equivalents, which have applications in forming various organic compounds (Wasserman et al., 1989).
Antimicrobial Activity : A study by Al-Adiwish et al. (2012) investigated the synthesis of thiophenes, involving piperidine, which displayed notable antibacterial activities, indicating potential applications in developing new antimicrobial agents (Al-Adiwish et al., 2012).
Exploration of Biologically Active Compounds : Issayeva et al. (2019) explored the introduction of cyclopropane and fluorophenyls into the structures of N-ethoxyethylpiperidines, indicating the potential for antimicrobial activity and the development of new biologically active compounds (Issayeva et al., 2019).
properties
IUPAC Name |
2-piperidin-3-ylethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-3-4-10)14-7-5-9-2-1-6-12-8-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCNAPANZSRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




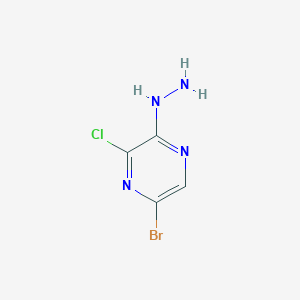
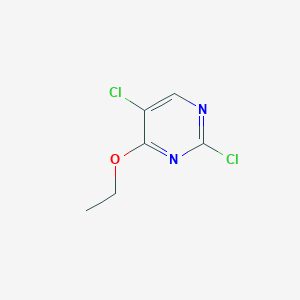

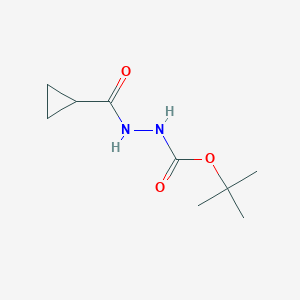
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
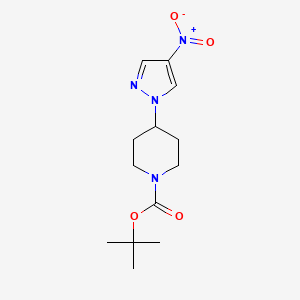

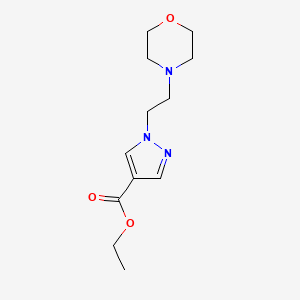
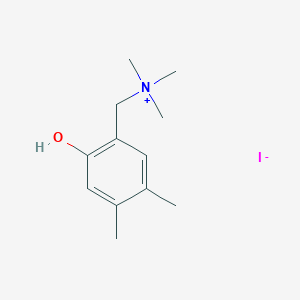
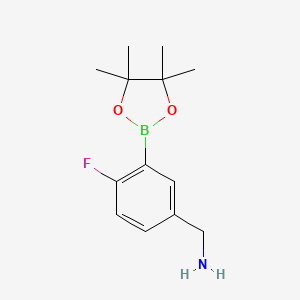
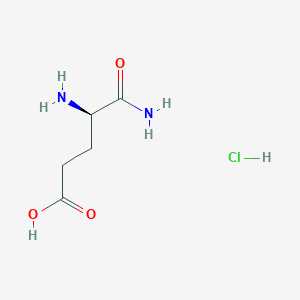
![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)